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SAR-020106

CHK1 Inhibition Selectivity Profiling Kinase Assay

Researchers studying DNA damage response in p53-deficient tumors require CHK1 inhibitors free from confounding CHK2 off-target effects. SAR-020106 addresses this with a >7,500-fold CHK2 selectivity window (CHK2 IC50 >100 µM), ensuring phenotype specificity. • CHK1 IC50: 13.3 nM; functional G2 abrogation IC50: 55 nM (HT29 cells) • 3.0-29-fold enhancement of gemcitabine/SN38 cytotoxicity in p53-deficient colon lines • Co-crystal structure (PDB: 2YM8) supports structure-based drug design • ≥98% purity; stored at -20°C; shipped under blue ice

Molecular Formula C19H19ClN6O
Molecular Weight 382.8 g/mol
Cat. No. B612087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR-020106
SynonymsSAR020106;  SAR020106;  SAR 020106;  SAR20106;  SAR20106;  SAR 20106.
Molecular FormulaC19H19ClN6O
Molecular Weight382.8 g/mol
Structural Identifiers
SMILESCC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl
InChIInChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1
InChIKeySRBJWIBAMIKCMV-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
Storage0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

SAR-020106: CHK1 Inhibitor Profile


SAR-020106 is an ATP-competitive, potent, and selective small-molecule inhibitor of checkpoint kinase 1 (CHK1), a serine/threonine kinase central to the DNA damage response [1]. Characterized by an IC50 of 13.3 nM against isolated human CHK1 and a functional cell-based G2 abrogation IC50 of 55 nM in HT29 cells, it serves as a well-validated chemical probe for interrogating S and G2-M checkpoint control, particularly in p53-deficient tumor backgrounds [2].

Pathway DNA damage checkpoint signaling
Target CHK1 (ATP-competitive)
Model Context p53-deficient tumor backgrounds
Assay Use Cell cycle checkpoint abrogation studies

Why SAR-020106 Cannot Be Replaced


While multiple CHK1 inhibitors share a common target, their quantitative potency, selectivity windows, functional cell-based activity, and preclinical efficacy profiles differ substantially [1]. Substituting SAR-020106 with analogs such as MK-8776 (SCH 900776), LY2603618 (rabusertib), or CHIR-124 without rigorous validation risks compromising experimental reproducibility, altering p53-dependent sensitization patterns, or misinterpreting in vivo combination data due to divergent pharmacokinetic and selectivity parameters [2]. The evidence below quantifies these critical differentiation points to inform scientifically sound compound selection.

  • Selectivity Window CHK2 selectivity profile may not transfer across inhibitor chemotypes; direct substitution risks altering off-target CHK2 activity in phenotypic assays.
  • Chemosensitization Mechanism p53-dependent sensitization context may not reproduce with inhibitors showing p53-independent activity, shifting model-response interpretation.
  • Functional Potency Cellular G2 abrogation potency and in vivo exposure profile differ across analogs; validation required before replacement in combination studies.

SAR-020106 vs. CHK1 Inhibitors


CHK1 Potency and CHK2 Selectivity Window

SAR-020106 demonstrates a CHK1 IC50 of 13.3 nM in isolated enzyme assays. In comparison, MK-8776 (SCH 900776) exhibits higher potency (IC50 = 3 nM) but with a reported ~500-fold selectivity over CHK2, while LY2603618 (rabusertib) has an IC50 of 7 nM and >1000-fold selectivity over CHK2 [1][2]. The selectivity of SAR-020106 against CHK2 is reported as IC50 >100 µM, representing a >7,500-fold window. This distinct selectivity profile is a critical parameter for experiments where off-target CHK2 inhibition could confound phenotypic readouts .

CHK1 Selectivity
Cross-study comparable
SAR-020106: IC50 13.3 nM, CHK2 >100 µM (>7,500-fold). MK-8776: 3 nM (~500-fold). LY2603618: 7 nM (>1,000-fold).
Wide CHK2 window supports clean CHK1 pathway interpretation.
Cell-free kinase assays; cellular selectivity context may differ.
CHK1 Inhibition Selectivity Profiling Kinase Assay DNA Damage Response

Cellular G2 Checkpoint Abrogation

Beyond enzymatic potency, SAR-020106's cellular efficacy is quantified by its ability to abrogate etoposide-induced G2 arrest in HT29 cells, with an IC50 of 55 nM [1]. This cell-based functional readout integrates compound permeability, target engagement, and pathway modulation, providing a more translationally relevant metric than isolated enzyme assays. Direct head-to-head functional comparison data with other CHK1 inhibitors in this identical assay format is not reported; however, this value establishes a benchmark for cellular checkpoint abrogation activity .

G2 Abrogation
Supporting evidence
IC50 = 55 nM (HT29, etoposide-induced G2 arrest).
Supports cellular target engagement benchmarking.
No direct head-to-head comparator data in identical format.
Cell Cycle Checkpoint G2 Arrest HT29 Cells Functional Assay

p53-Dependent Chemosensitization Profile

SAR-020106 potentiates the cytotoxicity of gemcitabine and SN38 (active metabolite of irinotecan) in a p53-dependent manner across multiple colon tumor cell lines. Quantitative enhancement ranges from 3.0- to 29-fold, with the magnitude dependent on both p53 functional status and the specific cell line [1]. In contrast, some CHK1 inhibitors (e.g., CHIR-124) have been reported to enhance topoisomerase I poison cytotoxicity independent of p53 status, highlighting a mechanistic divergence that may impact translational strategy and biomarker selection [2].

Chemosensitization
Class-level inference
3.0–29-fold enhancement of gemcitabine/SN38 cytotoxicity; p53-dependent. CHIR-124 reported p53-independent activity in some models.
p53-status-dependent model-response context.
Direct quantitative comparison across identical cell panels is unavailable.
Chemosensitization p53 Status Colon Cancer Combination Index

Irinotecan Combination in Xenograft Models

In the SW620 human colorectal cancer xenograft model, SAR-020106 (40 mg/kg i.p.) as a single agent showed no significant tumor growth inhibition, with tumors growing at rates similar to vehicle-treated controls . However, when combined with irinotecan, SAR-020106 significantly potentiated the antitumor activity of the genotoxic agent, resulting in enhanced tumor growth delay [1]. This pattern of activity—minimal single-agent efficacy with robust chemosensitization—is consistent across CHK1 inhibitors but the magnitude of potentiation may vary; direct quantitative comparison of tumor growth inhibition between SAR-020106 and other CHK1 inhibitors in identical models is not reported [2].

Xenograft Combination
Supporting evidence
SW620 model: single agent no significant tumor inhibition; +irinotecan yields reported potentiation of antitumor activity.
Pure chemosensitizer profile in xenograft model context.
No direct comparison with other CHK1 inhibitors in identical model.
Xenograft Model Irinotecan Combination In Vivo Efficacy Colorectal Cancer

Low Oral Bioavailability Constraint

SAR-020106 exhibits minimal oral bioavailability in mice (F = 5%), necessitating intraperitoneal (i.p.) administration for in vivo studies to achieve sufficient tumor exposure and target engagement . In contrast, MK-8776 (SCH 900776) is described as orally bioavailable, and CCT244747 was specifically developed as an orally efficacious CHK1 inhibitor with improved pharmacokinetic properties [1]. This route-of-administration distinction directly impacts experimental design, animal handling logistics, and the translational relevance of preclinical data.

Oral Bioavailability
Cross-study comparable
F = 5% in mice. MK-8776, LY2603618, CCT244747 reported as orally bioavailable.
Route-of-administration context for in vivo study design.
Requires i.p. dosing to achieve target exposure in rodent models.
Pharmacokinetics Oral Bioavailability Route of Administration In Vivo Dosing

CHK1 Binding Mode and Crystal Structure

The X-ray crystal structure of SAR-020106 bound to the ATP pocket of human CHK1 (PDB: 2YM8) has been solved, providing atomic-level insight into its binding interactions and selectivity determinants [1]. This structural information has been directly utilized for scaffold optimization, serving as the basis for designing subsequent CHK1 inhibitors, including CCT244747, through constrained docking models [2]. While other CHK1 inhibitors (e.g., SCH 900776, LY2603618) also have published co-crystal structures, the SAR-020106 structure has been specifically leveraged as a reference template for developing orally bioavailable analogs [3].

Binding Mode
Class-level inference
Co-crystal structure with human CHK1 (PDB: 2YM8); used as template for scaffold optimization (e.g., CCT244747).
Supports structure-based design and medicinal chemistry context.
Multiple CHK1 co-crystal structures published; SAR-020106 explicitly used for PK optimization.
X-ray Crystallography Binding Mode ATP Pocket Structure-Based Design

SAR-020106 Research Applications


Chemosensitization in p53-Deficient Colorectal Cancer

Based on the quantified 3.0- to 29-fold enhancement of gemcitabine and SN38 cytotoxicity in p53-deficient colon tumor lines [1], SAR-020106 is ideally suited for combination studies in colorectal cancer xenograft models where p53 status is a known variable. Its pure chemosensitizer profile—lacking single-agent antitumor activity—allows researchers to attribute observed tumor growth inhibition specifically to checkpoint abrogation-mediated sensitization rather than direct cytotoxicity.

Clean CHK1-Selective Phenotypes

The exceptionally wide CHK2 selectivity window of SAR-020106 (>7,500-fold, with CHK2 IC50 >100 µM) [1] makes it a preferred tool compound for experiments where off-target CHK2 inhibition could confound phenotypic interpretation. This is particularly critical for studies investigating DNA damage response pathways, cell cycle checkpoint signaling, and apoptosis induction, where CHK2 activity may independently modulate outcomes.

Radiosensitization in p53-Defective HNSCC

Evidence demonstrates that SAR-020106 suppresses radiation-induced G2/M arrest and reduces clonogenic survival specifically in p53-deficient tumor cells, with efficacy confirmed in a clinically relevant human head-and-neck cell carcinoma xenograft model [1]. This makes SAR-020106 a validated radiosensitizer for preclinical studies aimed at exploiting the therapeutic vulnerability of p53-defective tumors to radiation therapy.

Structure-Based Discovery of Oral CHK1 Inhibitors

The solved X-ray co-crystal structure of SAR-020106 bound to human CHK1 (PDB: 2YM8) [1] provides a validated template for structure-based design and scaffold optimization. This structural information has already been leveraged to design CCT244747, an orally bioavailable follow-on compound [2]. SAR-020106 serves as an essential reference compound for medicinal chemistry efforts focused on improving CHK1 inhibitor pharmacokinetic properties while maintaining potency and selectivity.

Application
Selection Property
Validation Focus
p53-deficient colorectal cancer chemosensitization studies
p53-dependent chemosensitization context
Chemosensitization model response
CHK1-selective pathway interrogation
CHK2 selectivity window
Off-target CHK2 activity exclusion
Radiation combination studies in p53-defective HNSCC
Radiosensitization in p53-defective context
G2/M arrest abrogation endpoint
Structure-based CHK1 inhibitor discovery
Co-crystal structure template
Scaffold optimization and PK improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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